molecular formula C17H20ClFN4 B15120734 5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Cat. No.: B15120734
M. Wt: 334.8 g/mol
InChI Key: ZSSZZKDYXHUTNY-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position, a piperidine ring at the 4-position, and a fluorophenyl group at the 2-position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving appropriate amines and carbonyl compounds.

    Chlorination: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Pharmacology: Research on the compound’s pharmacokinetics and pharmacodynamics helps in understanding its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

5-chloro-N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures, such as 5-fluorouracil and 6-mercaptopurine, which are used in cancer treatment.

    Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

    Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups, such as fluoxetine and fluphenazine, which are used in the treatment of psychiatric disorders.

The uniqueness of this compound lies in its specific combination of these structural features, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C17H20ClFN4

Molecular Weight

334.8 g/mol

IUPAC Name

5-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C17H20ClFN4/c1-22(17-20-10-14(18)11-21-17)15-6-8-23(9-7-15)12-13-4-2-3-5-16(13)19/h2-5,10-11,15H,6-9,12H2,1H3

InChI Key

ZSSZZKDYXHUTNY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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